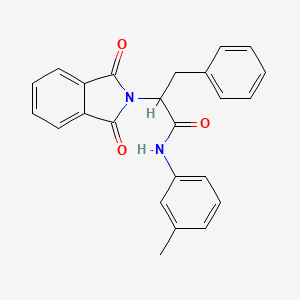![molecular formula C24H25ClN2O3S B4021799 N~2~-(3-chlorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(2-phenylethyl)glycinamide](/img/structure/B4021799.png)
N~2~-(3-chlorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(2-phenylethyl)glycinamide
Beschreibung
Synthesis Analysis
The synthesis of sulfonamide compounds often involves the strategic combination of different functional groups to enhance their biological activity and stability. For instance, the introduction of sulfonyl and chlorobenzyl groups into the glycine backbone can be achieved through various synthetic routes, including direct sulfonation, amidation, and the use of activating agents to facilitate the coupling reactions. These methods aim to yield sulfonamides with specific structural features conducive to biological activity or material properties (Owa et al., 2002).
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives is crucial in determining their interaction with biological targets. X-ray crystallography and spectroscopic methods such as NMR and IR spectroscopy are commonly used to elucidate the structure of these compounds. For example, structural studies have revealed that sulfonamide compounds can adopt specific conformations that facilitate their interaction with enzymes or receptors, impacting their biological efficacy (Durgun et al., 2016).
Chemical Reactions and Properties
Sulfonamide compounds undergo a variety of chemical reactions, including hydrolysis, cyclization, and condensation, which can be exploited to further modify their structure and enhance their properties. The reactivity of the sulfonamide group, in particular, allows for the introduction of additional functional groups or the formation of heterocyclic compounds that can have significant biological activities (Zhou et al., 2020).
Physical Properties Analysis
The physical properties of sulfonamide derivatives, including solubility, melting point, and crystallinity, are influenced by their molecular structure. These properties are important for the compound's formulation, stability, and bioavailability. Modifications to the sulfonamide backbone or the introduction of substituents can tailor these properties for specific applications (Qiu et al., 2006).
Chemical Properties Analysis
The chemical properties of sulfonamide derivatives, such as acidity, basicity, and reactivity towards nucleophiles or electrophiles, are critical for their mechanism of action. These properties are determined by the electronic structure of the sulfonamide group and the nature of the substituents attached to it. Understanding these properties is essential for rational drug design and the development of sulfonamide compounds with desired biological activities (Chohan & Shad, 2011).
Eigenschaften
IUPAC Name |
2-[(3-chlorophenyl)methyl-(4-methylphenyl)sulfonylamino]-N-(2-phenylethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25ClN2O3S/c1-19-10-12-23(13-11-19)31(29,30)27(17-21-8-5-9-22(25)16-21)18-24(28)26-15-14-20-6-3-2-4-7-20/h2-13,16H,14-15,17-18H2,1H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRGJZHRVTMHYNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC(=CC=C2)Cl)CC(=O)NCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



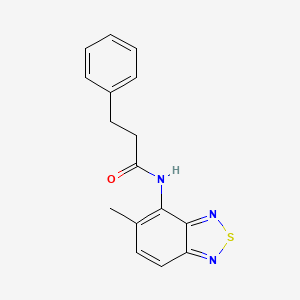
![N-(4-ethylphenyl)-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzenesulfonamide](/img/structure/B4021737.png)
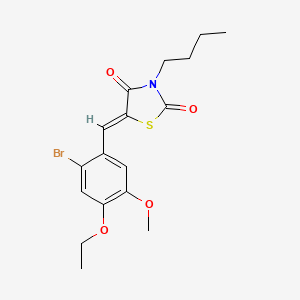

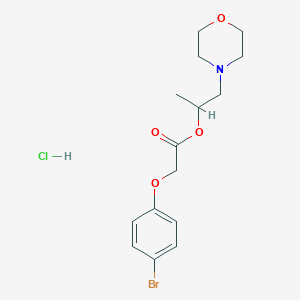
![3-{[2-(3-fluorophenyl)ethyl]amino}-1-phenyl-2,5-pyrrolidinedione](/img/structure/B4021757.png)
![1-sec-butyl-5-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4021761.png)
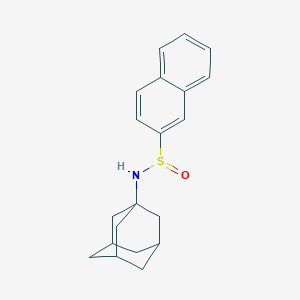

![2-{[3-(4-chlorophenyl)acryloyl]amino}-N-cyclohexylbenzamide](/img/structure/B4021773.png)
![N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B4021780.png)
![2-[(3-allyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B4021790.png)
![N~2~-(methylsulfonyl)-N~1~-[3-(methylthio)phenyl]-N~2~-(4-phenoxyphenyl)alaninamide](/img/structure/B4021804.png)
